![molecular formula C13H9NO B1604517 6-Amino-1-phenalenone CAS No. 70402-14-1](/img/structure/B1604517.png)
6-Amino-1-phenalenone
Overview
Description
6-Amino-1-phenalenone (6-AP) is an important organic compound that has a wide range of applications in scientific research. This compound has been used in various experiments to study biological processes, as well as to develop new materials and technologies. 6-AP is a member of the phenalenone family, which is a group of molecules that have a common core structure with a phenyl ring and an amino group. 6-AP has a unique structure that allows it to interact with biological systems and is used in a variety of ways.
Scientific Research Applications
Photostability and Photodegradation :
- Role in Photodegradation : 6-Amino-1-phenalenone exhibits increased photostability due to the introduction of an electron-donor substituent. It primarily undergoes photodegradation in ethanol with the participation of singlet oxygen (Kuznetsova, Kaliya, & Solodar', 1985).
Synthesis and Chemical Properties :
- Derivative Synthesis : Derivatives of this compound have been synthesized, exhibiting properties like moderate cytotoxicity against cancer cell lines and potential as estrogen receptor ligands (Elsebai, Ghabbour, & Mehiri, 2016).
- Dipole Moments : The compound's dipole moments have been determined, showing that excited states of this compound molecules are more polar than the ground states. These properties vary depending on the substituents (Bezrodna, Negryiko, Bezrodnyi, & Kosyanchuk, 2018).
Applications in Photodynamic Therapy :
- Theranostic Agent for Cancer : Modified phenalenone derivatives, including those with amino groups, have been used as photosensitizers in photodynamic therapy against cancer. They have shown potential in inducing photocytotoxicity in cancer cells (Kaye, Kailass, Sadovski, & Beharry, 2021).
Photochemical Studies and Potential Applications :
- Functionalized Phenalenones : A series of functionalized 6-alkoxy phenalenones, including derivatives of this compound, were prepared to investigate their photochemical properties. These compounds have shown significance in generating singlet oxygen with high yields, indicating potential applications in photooxygenation reactions (De Bonfils, Verron, Sandoval-Altamirano, Jaque, Moreau, Gunther, Nun, & Coeffard, 2020).
Insecticidal Activity and Agricultural Applications :
- Phytoalexin Phenalenones Derivatives : Synthesized derivatives of phenalenone, like this compound, have been evaluated for insecticidal activities, showing potential activities against pests like cowpea aphids (Zhang, Feng, Li, & Shao, 2017).
Molecular Sensing and Analytical Applications :
- Iodide Ion Sensing : A novel phenalenone-based molecular receptor, including derivatives of this compound, was synthesized for highly selective sensing of iodide ions, discriminating against other biologically important anions (Mitra, Pariyar, Bose, Bandyopadhyay, & Sarkar, 2015).
properties
IUPAC Name |
6-aminophenalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-11-6-4-8-5-7-12(15)10-3-1-2-9(11)13(8)10/h1-7H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWQVXDBQBAGHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343104 | |
Record name | 6-Amino-1-phenalenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
70402-14-1 | |
Record name | 6-Amino-1-phenalenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-1-phenalenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.